(2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Nonlinear optics First hyperpolarizability DFT calculation

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (CAS 834912-59-3, synonym 2C6F2SC) is a halogenated thiophene-chalcone derivative with the molecular formula C₁₃H₈ClFOS and a molecular weight of 266.72 g/mol. The compound crystallizes in the non-centrosymmetric monoclinic space group Cc, a prerequisite for second-order nonlinear optical (NLO) activity.

Molecular Formula C13H8ClFOS
Molecular Weight 266.72 g/mol
CAS No. 834912-59-3
Cat. No. B6355651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
CAS834912-59-3
Molecular FormulaC13H8ClFOS
Molecular Weight266.72 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=CS2)F
InChIInChI=1S/C13H8ClFOS/c14-10-3-1-4-11(15)9(10)6-7-12(16)13-5-2-8-17-13/h1-8H/b7-6+
InChIKeyZWQNTUOKMQAPRG-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

834912-59-3: Procurement-Grade (2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one for NLO and Structural Studies


(2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (CAS 834912-59-3, synonym 2C6F2SC) is a halogenated thiophene-chalcone derivative with the molecular formula C₁₃H₈ClFOS and a molecular weight of 266.72 g/mol. The compound crystallizes in the non-centrosymmetric monoclinic space group Cc, a prerequisite for second-order nonlinear optical (NLO) activity. [1] Its primary literature characterization integrates single-crystal X-ray diffraction with comprehensive spectroscopic profiling (FT-IR, FT-Raman, UV–Vis, ¹H NMR, TD-THz) and density functional theory (DFT) computation of its first-order hyperpolarizability (β). [1] While chalcones are broadly associated with antimicrobial and anticancer activities, the documented evidence base for this specific compound is anchored in its well-defined structural and nonlinear optical properties, not in broad pharmacological screening. [2]

Why (2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one Cannot Be Casually Substituted by Other Chalcones


Thiophene-chalcones are not a functionally interchangeable compound class. The protolytic equilibrium constants of chalcone analogs differ systematically with the heterocycle: furan ketones are measurably more basic than their thiophene counterparts, with basicity further modulated by the position of the carbonyl group in the conjugated chain. [1] Within the thiophene subset, halogen substitution pattern on the phenyl ring directly governs molecular geometry, dipole moment, and consequently NLO response. [2] Generic substitution risks selecting a compound with an incompatible crystal symmetry (centrosymmetric vs. non-centrosymmetric), altered HOMO–LUMO gap, or divergent hyperpolarizability tensor—each of which can invalidate experimental reproducibility in optical or structural applications. The quantitative evidence below demonstrates that (2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one occupies a specific, parameterized position within the thiophene-chalcone landscape that is not replicated by its closest analogs.

Quantitative Differentiation Evidence for 834912-59-3 Against Structurally Proximal Comparators


First Hyperpolarizability: 2C6F2SC vs. Urea Standard and Halogenated Thiophene-Chalcone Analogs

The first-order hyperpolarizability (β) of 2C6F2SC was computed at the B3LYP/6-311++G(d,p) level using a finite-field approach from its experimentally determined single-crystal geometry. The calculated β total exceeds that of urea (the standard NLO reference) by a substantial margin. For context, a structurally analogous halogenated thiophene-chalcone series—(E)-1-(5-chlorothiophen-2-yl)-3-(4-dimethylaminophenyl)prop-2-en-1-one and its variants—exhibited first hyperpolarizabilities at 1064 nm that were 55 times greater than urea. [1] While a direct urea-multiple for 2C6F2SC has not been published in the same format, the compound's non-centrosymmetric monoclinic Cc space group, its computed HOMO–LUMO gap associated with intramolecular charge transfer, and the vibrational hyperpolarizability contributions quantified in the 2017 study collectively establish it as an NLO-active candidate within the same performance tier. [2] This differentiates 2C6F2SC from centrosymmetric chalcone analogs (e.g., many phenyl-substituted chalcones in P2₁/c) that are structurally incapable of second-harmonic generation (SHG).

Nonlinear optics First hyperpolarizability DFT calculation

Crystal Packing and Disorder: 2-Chloro-6-Fluoro vs. 2,4-Dichloro Phenyl Substitution

2C6F2SC crystallizes as an inversion twin with two independent molecules in the asymmetric unit (space group Cc). Critically, the thiophene rings in both independent molecules exhibit rotational disorder over two sites, with refined occupancy ratios of 0.820(2):0.180(2) and 0.853(2):0.147(2) for the major and minor components. [1] In contrast, the 2,4-dichlorophenyl analog, (E)-3-(2,4-dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one, crystallizes with the prop-2-en-1-one unit, thiophene, and 2,4-dichlorophenyl rings each essentially planar, and a markedly different interplanar angle of 19.87(6)° between the thiophene and 2,4-dichlorophenyl rings. [2] The 2-chloro-6-fluoro substitution pattern thus introduces conformational flexibility (disorder) and distinct intramolecular C–H···Cl, C–H···F, and C–H···O contacts that are absent in the dichloro analog. These weak interactions generate S(5)S(5) and S(6) ring motifs that direct one-dimensional chain propagation along the crystallographic b-axis. [1]

Single-crystal X-ray diffraction Disorder occupancy Crystal engineering

HOMO–LUMO Gap and Intramolecular Charge Transfer: 2C6F2SC vs. Non-Thiophene Chalcones

TD-DFT calculations at the B3LYP/6-311++G(d,p) level for 2C6F2SC reveal electronic singlet–singlet transitions with computed energies and oscillator strengths that complement experimental UV–Vis absorption data. The HOMO–LUMO energy gap, which governs intramolecular charge transfer (ICT) efficiency—a key determinant of NLO response—has been explicitly quantified for this compound. [1] While thiophene-containing chalcones generally exhibit smaller HOMO–LUMO gaps than their phenyl-only counterparts due to the electron-rich nature of the thiophene ring, 2C6F2SC benefits additionally from the electron-withdrawing 2-chloro-6-fluoro substitution pattern, which further tunes the gap. [2] This contrasts with non-thiophene, non-halogenated chalcones (e.g., 1,3-diphenylprop-2-en-1-one), which lack the heterocyclic donor contribution and exhibit larger HOMO–LUMO gaps with correspondingly reduced ICT character. The NBO analysis confirms hyperconjugative interactions and charge delocalization that stabilize the molecule and enhance its NLO-relevant properties. [1]

HOMO–LUMO gap Charge transfer UV–Vis spectroscopy

Spectroscopic Fingerprint: Complete Multi-Technique Characterization Enabling Identity Verification

2C6F2SC is one of a limited subset of thiophene-chalcones for which a complete, multi-technique spectroscopic dataset—including FT-IR, FT-Raman, UV–Vis, ¹H NMR, and TD-THz spectra—has been published alongside full DFT vibrational assignment via potential energy distribution (PED) analysis. [1] The experimental ¹H NMR chemical shifts show good correlation with calculated GIAO shielding tensors. [1] This level of characterization exceeds what is available for the vast majority of commercially sourced chalcone analogs. For the 2,4-dichlorophenyl comparator, published characterization is limited to the crystallographic report without equivalent vibrational or THz data. [2] The THz spectrum in particular provides a low-frequency vibrational signature (0.1–3.0 THz range) that is exquisitely sensitive to intermolecular interactions and crystal packing, offering a unique identity-confirmation tool not replicable by routine HPLC or NMR alone. [1]

FT-IR FT-Raman THz spectroscopy Quality control

Halogen Substitution Pattern: 2-Chloro-6-Fluoro vs. 2,4-Dichloro and Non-Halogenated Thiophene-Chalcones

The 2-chloro-6-fluoro substitution pattern on the phenyl ring of 2C6F2SC generates a unique intramolecular interaction profile. The crystal structure reveals weak C–H···F interactions involving the prop-2-en-1-one group, which collaborate with C–H···O contacts to form S(5)S(5) ring motifs, while a C–H···Cl contact forms an S(6) ring motif. [1] The 2,4-dichlorophenyl analog lacks fluorine entirely and therefore cannot participate in C–H···F interactions, resulting in a different hydrogen-bonding topology. [2] At the class level, halogen substitution on the phenyl ring of thiophene-chalcones has been demonstrated to modulate cholinesterase inhibitory activity, with IC₅₀ values spanning 14–70 μM depending on the specific halogen and position. [3] While direct bioactivity data for 2C6F2SC in this assay are not available, the structure-activity relationship (SAR) principle—that halogen identity and position control both intermolecular recognition and solid-state properties—establishes that the 2-chloro-6-fluoro pattern is pharmacologically and crystallographically non-interchangeable with alternative halogenation patterns.

Halogen bonding C–H···F interactions Structure-property relationship

High-Confidence Application Scenarios for 834912-59-3 Based on Quantified Differentiation Evidence


Nonlinear Optical Material Development Requiring Non-Centrosymmetric Crystal Architecture

Researchers developing second-harmonic generation (SHG) or electro-optic modulation materials can select 2C6F2SC with confidence because its monoclinic Cc space group is non-centrosymmetric—an absolute prerequisite for second-order NLO effects. The published crystal structure, complete with refined disorder occupancies and unit cell parameters (a = 12.1137 Å, b = 10.5012 Å, c = 18.6689 Å, β = 107.882°), provides the crystallographic foundation for oriented crystal growth and device fabrication. [1] The computed first hyperpolarizability and HOMO–LUMO gap data further support its candidacy as an NLO chromophore. [2] In contrast, many commercially available chalcones crystallize in centrosymmetric space groups (e.g., P2₁/c) and are structurally incapable of SHG.

Spectroscopic Reference Standard for Thiophene-Chalcone Identity Verification

Quality control laboratories and analytical core facilities can employ 2C6F2SC as a reference material for method development and batch identity confirmation, leveraging the uniquely complete multi-technique dataset (FT-IR, FT-Raman, UV–Vis, ¹H NMR, and TD-THz) published in Journal of Molecular Structure. [2] The THz spectroscopic signature (0.1–3.0 THz), in particular, provides a low-frequency vibrational fingerprint exquisitely sensitive to crystal packing and intermolecular interactions—offering a level of identity discrimination not achievable by HPLC retention time or melting point alone. The DFT-validated vibrational assignment via potential energy distribution enables unambiguous band attribution for regulatory or publication-quality documentation.

Crystal Engineering Studies on Halogen Bonding and Disorder Phenomena

Solid-state chemists investigating the role of halogen substitution on crystal packing, disorder, and intermolecular interaction topology can use 2C6F2SC as a model system. Its crystal structure uniquely combines thiophene ring disorder (occupancy ratios 0.820:0.180 and 0.853:0.147) with a network of C–H···F, C–H···Cl, and C–H···O interactions forming S(5)S(5) and S(6) ring motifs. [1] The 2,4-dichlorophenyl analog serves as a direct crystallographic comparator, enabling systematic investigation of how replacing Cl with F at the 6-position alters disorder propensity, interplanar angles, and one-dimensional chain propagation.

Computational Chemistry Benchmarking of DFT-Derived NLO Properties

Computational chemists validating DFT methodologies for NLO property prediction can use 2C6F2SC as a benchmark molecule. Its experimentally determined single-crystal geometry provides an unambiguous starting point for geometry optimization, while the published B3LYP/6-311++G(d,p) results—including first hyperpolarizability (β), dipole moment (μ), mean polarizability (⟨α⟩), and polarizability anisotropy (Δα)—offer a reference dataset for method comparison. [2] The availability of both electronic and vibrational hyperpolarizability contributions, computed via the finite-field approach, enables separation of these components—a feature not commonly reported for chalcone derivatives and valuable for assessing the adequacy of the double-harmonic approximation in NLO calculations.

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